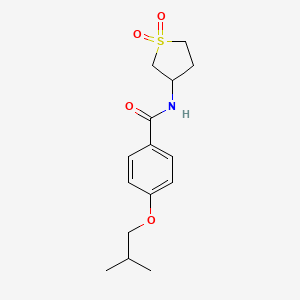

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide

CAS No.:

Cat. No.: VC9065954

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO4S |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide |

| Standard InChI | InChI=1S/C15H21NO4S/c1-11(2)9-20-14-5-3-12(4-6-14)15(17)16-13-7-8-21(18,19)10-13/h3-6,11,13H,7-10H2,1-2H3,(H,16,17) |

| Standard InChI Key | SLROTZYDKUUYMJ-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |

| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |

Introduction

1. Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of sulfone-containing amides. This compound is characterized by its unique combination of a sulfone group, a tetrahydrothiophene ring, and a benzamide moiety substituted with an alkoxy group. Such compounds are often studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.

3. Synthesis

The synthesis of compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide typically involves:

-

Formation of the Tetrahydrothiophene Sulfone Core: This is achieved through oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Benzamide Derivative Formation: The benzamide moiety is synthesized via acylation reactions using 4-hydroxybenzoic acid derivatives.

-

Etherification Reaction: Substitution with an alkoxy group (e.g., 2-methylpropoxy) is performed using Williamson ether synthesis.

-

Coupling Reaction: The final step involves coupling the sulfone group with the benzamide derivative under mild conditions to preserve functional groups.

4. Potential Applications

Compounds containing sulfone groups and benzamide derivatives are widely studied for their pharmacological activities:

-

Antimicrobial Activity: Sulfone-containing molecules are known for their effectiveness against bacterial and fungal pathogens.

-

Anticancer Potential: Benzamide derivatives often exhibit antiproliferative effects on cancer cell lines due to their ability to interfere with cell cycle progression.

-

Anti-inflammatory Properties: The structural features of this compound suggest potential as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Drug Design Scaffold: The combination of hydrophilic (sulfone) and hydrophobic (alkoxybenzamide) groups makes it a promising scaffold for further optimization in medicinal chemistry.

5. Research Findings

Although specific biological studies on this compound were not available in the search results, analogous compounds have demonstrated the following:

-

High Binding Affinity in Molecular Docking Studies: Similar compounds have shown strong interactions with biological targets such as kinases and receptors.

-

Good Pharmacokinetic Profiles: Sulfone-containing amides often exhibit favorable solubility and bioavailability.

-

Low Toxicity in Preliminary Studies: Structural analogs have shown minimal cytotoxic effects on non-target cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume